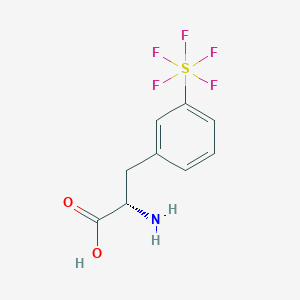
3-(Pentafluorosulfanyl)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pentafluorosulfanyl)-DL-phenylalanine is a unique amino acid derivative characterized by the presence of a pentafluorosulfanyl (SF5) group attached to the phenyl ring of phenylalanine. This compound is of significant interest due to its distinctive chemical properties, which include high electronegativity, thermal stability, and unique steric effects. These properties make it a valuable building block in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of diaryldisulfides using elemental fluorine, which results in the formation of pentafluorosulfanyl-substituted aromatic compounds . Another approach involves the use of chlorotetrafluorosulfanyl intermediates, where chlorine-fluorine exchange reactions are employed to introduce the SF5 group .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow fluorination processes, which offer better control over reaction conditions and improved yields compared to batch processes . Additionally, the use of commercially available SF5-containing synthons can facilitate the large-scale synthesis of 3-(Pentafluorosulfanyl)-DL-phenylalanine .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pentafluorosulfanyl)-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The SF5 group is highly resistant to oxidation, making the compound stable under oxidative conditions.
Reduction: The compound can be reduced under specific conditions, although the SF5 group remains largely unaffected.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, transition metal catalysts, and fluorinating agents. For example, direct fluorination requires the use of elemental fluorine or other fluorinating agents like AgF2 or XeF2 .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, electrophilic substitution on the phenyl ring can yield various substituted derivatives, while nucleophilic substitution can introduce different functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-(Pentafluorosulfanyl)-DL-phenylalanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Pentafluorosulfanyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The SF5 group imparts unique electronic and steric effects, which can influence the compound’s binding affinity and selectivity towards biological targets . For example, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In other contexts, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl-substituted phenylalanine: Similar in structure but with a CF3 group instead of SF5.
Chlorotetrafluorosulfanyl-substituted phenylalanine: Contains a SF4Cl group, which has different reactivity and stability compared to the SF5 group.
Uniqueness: 3-(Pentafluorosulfanyl)-DL-phenylalanine is unique due to the SF5 group’s high electronegativity, thermal stability, and steric bulk. These properties make it more stable under harsh conditions and provide distinct reactivity patterns compared to other fluorinated analogs .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSFTLJODGXCO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
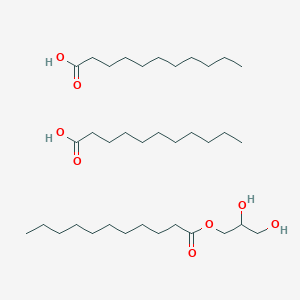
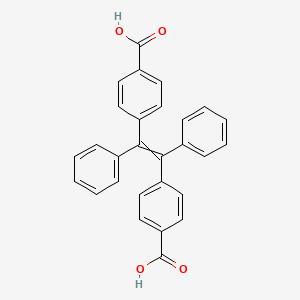
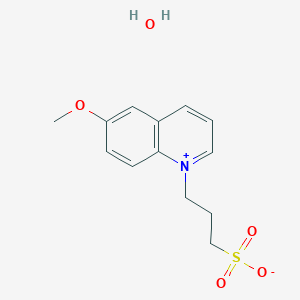

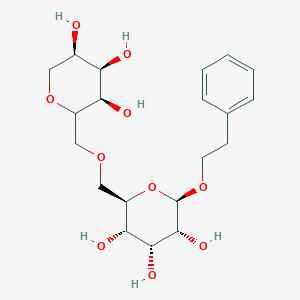

![(R)-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B8111991.png)
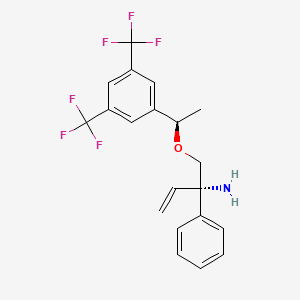
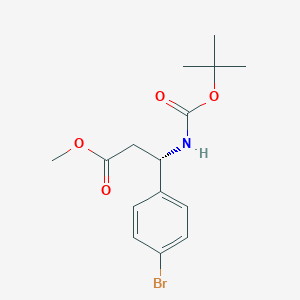
![n-Propanal, o-[(pentafluorophenyl)methyl]oxime](/img/structure/B8112016.png)
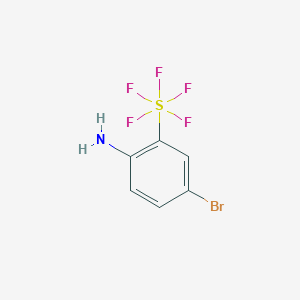
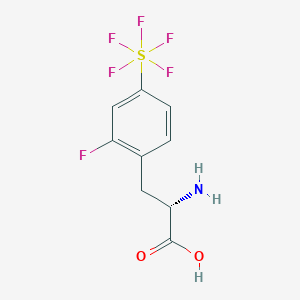
![(2S)-2-Amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112051.png)
![(2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112056.png)
